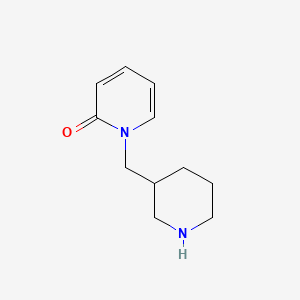
1-(piperidin-3-ylmethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
1-(piperidin-3-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Piperidin-3-ylmethyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including anticancer, antibacterial, and antifungal properties, and highlights relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a piperidine ring attached to a pyridinone moiety, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of pyridinone compounds exhibit anticancer properties. For instance, a study evaluated various pyrrolo[3,4-b]pyridin-5-one derivatives against breast cancer cell lines. The compound with the highest activity was found to significantly decrease cell viability at low concentrations (6.25 µM) in MDA-MB-231 cells, indicating a potential therapeutic application for similar structures like this compound .
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
| Compound | Cell Line | Concentration (µM) | Viability Decrease (%) |
|---|---|---|---|
| 1f | MDA-MB-231 | 6.25 | Significant |
| 1d | MDA-MB-231 | 25 | Moderate |
| 1b | MDA-MB-231 | 50 | Moderate |
Antibacterial Activity
The antibacterial properties of similar piperidine derivatives have been explored extensively. Compounds containing piperidine rings have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
Table 2: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Sodium pyrrolidide | S. aureus | 0.0039 |
| Sodium pyrrolidide | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial effects, some studies have also reported antifungal activities associated with piperidine derivatives. Although specific data on this compound is limited, related compounds have shown promising results against fungal pathogens in vitro.
Case Studies and Research Findings
A notable case study investigated the structure-activity relationship (SAR) of histone acetyltransferase inhibitors, revealing that modifications to the piperidine ring significantly influenced biological activity. The study highlighted that compounds with specific substitutions on the piperidine moiety exhibited enhanced inhibition of histone acetyltransferases, suggesting that similar modifications could be beneficial for enhancing the efficacy of this compound .
Applications De Recherche Scientifique
Therapeutic Uses
Research indicates that 1-(piperidin-3-ylmethyl)pyridin-2(1H)-one exhibits significant potential in treating various conditions, particularly due to its ability to inhibit specific biological pathways.
Table 1: Therapeutic Applications
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against histone acetyltransferases (HATs), which play a role in gene expression regulation.
Table 2: Enzyme Inhibition Data
| Compound ID | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | 4,5-di-substituted tert-butyl | 8.6 | HAT Inhibitor |
| Compound B | Furan-3-yl groups | 1.6 | Enhanced HAT Inhibitor |
| Compound C | Piperidin-4-yl-methylaminomethyl | 1.7 | Comparable Activity |
Case Study 1: Cancer Cell Line Analysis
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant activity against FaDu hypopharyngeal tumor cells with an IC50 value of 9.28 µM, indicating its potential as an anticancer agent.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal) | 9.28 |
| MDA-MB-231 (breast cancer) | 19.9 |
| OVCAR-3 (ovarian cancer) | 75.3 |
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of the compound in models of cognitive impairment. The results suggested that it could enhance cognitive function by modulating neurotransmitter levels and reducing oxidative stress.
Propriétés
Numéro CAS |
820231-74-1 |
|---|---|
Formule moléculaire |
C11H16N2O |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1-(piperidin-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c14-11-5-1-2-7-13(11)9-10-4-3-6-12-8-10/h1-2,5,7,10,12H,3-4,6,8-9H2 |
Clé InChI |
CRXGPVZZFUWGAF-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)CN2C=CC=CC2=O |
SMILES canonique |
C1CC(CNC1)CN2C=CC=CC2=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














